molecular formula C7H3Cl2FN2 B12965522 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole

5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole

Cat. No.: B12965522
M. Wt: 205.01 g/mol
InChI Key: BSNZDISHDNBZPG-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dichloro-2-fluoroaniline with formic acid and a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

  • Substituted benzimidazoles with various functional groups.
  • Oxidized or reduced derivatives of the parent compound.

Scientific Research Applications

Chemistry: 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antifungal agent. Its derivatives are tested for their efficacy in treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of industrial products.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

    5,6-Dichloro-1H-benzo[d]imidazole: Similar structure but lacks the fluorine atom.

    2-Fluoro-1H-benzo[d]imidazole: Similar structure but lacks the chlorine atoms.

    5,6-Dichloro-2-methyl-1H-benzo[d]imidazole: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness: The presence of both chlorine and fluorine atoms in 5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole makes it unique compared to its analogs. These halogen atoms enhance its reactivity and potential applications in various fields. The combination of these substituents can lead to unique biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H3Cl2FN2

Molecular Weight

205.01 g/mol

IUPAC Name

5,6-dichloro-2-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H3Cl2FN2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12)

InChI Key

BSNZDISHDNBZPG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)F

Origin of Product

United States

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